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2H-Indol-2-one, 3-(diphenylmethylene)-1,3-dihydro-
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Overview
Description
3-(Diphenylmethylene)indolin-2-one is a chemical compound that belongs to the class of indolin-2-ones. This compound is characterized by the presence of a diphenylmethylene group attached to the indolin-2-one core. Indolin-2-ones are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diphenylmethylene)indolin-2-one can be achieved through various methods. One common approach involves the reaction of di-aryl methanols with 2-oxindole in the presence of a ruthenium(II)-N-heterocyclic carbene catalyst . Another method involves the iron-catalyzed direct access to (E)-3-alkylideneindolin-2-ones using oxindoles and benzy-lamines .
Industrial Production Methods: Industrial production of 3-(Diphenylmethylene)indolin-2-one typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of environmentally benign and cost-effective catalysts is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(Diphenylmethylene)indolin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indolin-2-one core, using various nucleophiles.
Common Reagents and Conditions:
Oxidation: Ferrous salts under mild conditions.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or halides in the presence of a suitable base.
Major Products Formed:
Oxidation: 3-alkylideneindolin-2-ones.
Reduction: Reduced forms of the indolin-2-one core.
Substitution: Substituted indolin-2-one derivatives.
Scientific Research Applications
3-(Diphenylmethylene)indolin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Diphenylmethylene)indolin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-(3-Hydroxyphenyl)-indolin-2-one: Exhibits high anti-inflammatory activity.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
Uniqueness: 3-(Diphenylmethylene)indolin-2-one is unique due to its specific structural features and the presence of the diphenylmethylene group, which imparts distinct biological activities and synthetic applicability .
Biological Activity
2H-Indol-2-one, 3-(diphenylmethylene)-1,3-dihydro-, also known as a derivative of indole, has garnered attention in recent years due to its diverse biological activities. This compound belongs to the class of oxindoles, which are known for their significant pharmacological properties. Research has indicated that compounds within this class exhibit various biological activities, including antimicrobial and anticancer effects.
- Chemical Formula : C₁₈H₁₅N₁O
- Molecular Weight : 265.32 g/mol
- CAS Registry Number : 94878-34-9
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2H-Indol-2-one derivatives against various bacterial strains. For instance:
- Staphylococcus aureus : Certain derivatives have shown effectiveness against both methicillin-sensitive and resistant strains (MRSA) with minimum inhibitory concentrations (MIC) ranging from 1 µg/mL to 3.90 µg/mL .
- Mycobacterium tuberculosis : Some compounds demonstrated significant activity against this pathogen, with MIC values indicating potent antibacterial effects .
Anticancer Activity
The anticancer potential of 2H-Indol-2-one derivatives has also been explored:
- Cell Lines Tested : Various cancer cell lines including A549 (lung cancer) and others were subjected to treatment.
- Results : Compounds exhibited significant antiproliferative activities with some showing preferential suppression of rapidly dividing cells compared to normal fibroblast cells . For instance, compound 3k showed promising results with a low MIC against cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of indole derivatives is often influenced by their structural modifications. Studies have shown that:
- Substituents on the phenyl groups significantly affect the compound's potency.
- The presence of electron-withdrawing groups enhances antibacterial activity while maintaining low toxicity profiles .
Case Study 1: Antibacterial Efficacy
A study published in Pharmaceuticals reported on the synthesis and evaluation of various indole derivatives against MRSA. The most active compound demonstrated an MIC of 0.98 µg/mL, showcasing its potential as a lead compound for further development in treating resistant bacterial infections .
Case Study 2: Anticancer Potential
Research highlighted in Molecules focused on the cytotoxic effects of indole derivatives against multiple cancer cell lines. The study found that specific modifications led to enhanced activity against A549 cells, suggesting a pathway for developing new anticancer agents based on this scaffold .
Data Tables
Compound | Target Pathogen | MIC (µg/mL) | Activity Type |
---|---|---|---|
3k | Staphylococcus aureus | 1 | Antibacterial |
3k | Mycobacterium tuberculosis | 0.98 | Antibacterial |
3b | A549 (lung cancer) | Varies | Anticancer |
Properties
CAS No. |
94878-34-9 |
---|---|
Molecular Formula |
C21H15NO |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
3-benzhydrylidene-1H-indol-2-one |
InChI |
InChI=1S/C21H15NO/c23-21-20(17-13-7-8-14-18(17)22-21)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,22,23) |
InChI Key |
YOQYGLCRRGPIFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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